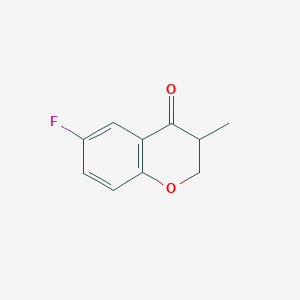
6-Fluoro-3-methyl-chroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-3-methyl-chroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The presence of a fluorine atom at the 6th position and a methyl group at the 3rd position in the chroman-4-one skeleton imparts unique chemical and biological properties to this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-methyl-chroman-4-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-3-methyl-chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products
Major products formed from these reactions include various substituted chromanones, alcohols, and carboxylic acids. These products can have significant biological and pharmaceutical activities .
Aplicaciones Científicas De Investigación
6-Fluoro-3-methyl-chroman-4-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Fluoro-3-methyl-chroman-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in various biological effects, such as antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Fluoro-3-methyl-chroman-4-one include:
Chroman-4-one: Lacks the fluorine and methyl groups but shares the core structure.
6-Fluoro-2,2-dimethylchroman-4-one: Contains an additional methyl group at the 2nd position.
Thiochroman-4-one: Contains a sulfur atom instead of oxygen in the chromanone ring.
Uniqueness
The presence of the fluorine atom at the 6th position and the methyl group at the 3rd position makes this compound unique. These substitutions enhance its biological activity and chemical reactivity compared to other chromanone derivatives .
Propiedades
Fórmula molecular |
C10H9FO2 |
|---|---|
Peso molecular |
180.17 g/mol |
Nombre IUPAC |
6-fluoro-3-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9FO2/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-4,6H,5H2,1H3 |
Clave InChI |
CJEBXKSOAGIMIU-UHFFFAOYSA-N |
SMILES canónico |
CC1COC2=C(C1=O)C=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


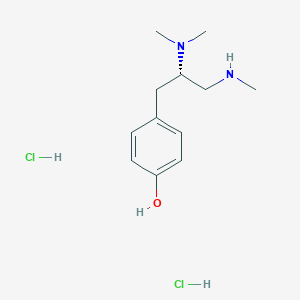
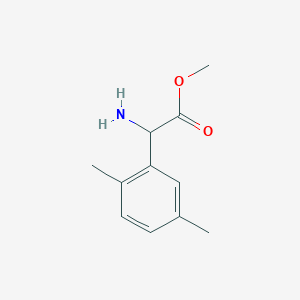
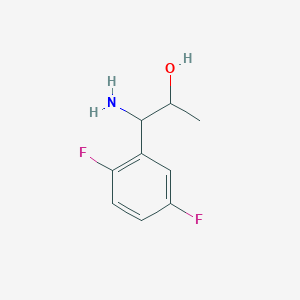

![(1S,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13041808.png)
![7-Bromo-5-(4-chlorobenzyl)-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13041815.png)
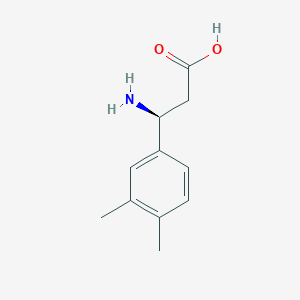
![1-Bromo-8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B13041822.png)

![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide](/img/structure/B13041830.png)
![N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide](/img/structure/B13041837.png)

![7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13041843.png)

